molecular formula C17H33NOSSn B1350394 2-Ethoxy-4-(tributylstannyl)thiazole CAS No. 240816-28-8

2-Ethoxy-4-(tributylstannyl)thiazole

Cat. No.: B1350394
CAS No.: 240816-28-8
M. Wt: 418.2 g/mol
InChI Key: NBICALVSSSYBKT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 g/mol . This compound is characterized by the presence of a thiazole ring substituted with an ethoxy group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in the Stille coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tributylstannyl)thiazole typically involves the stannylation of 2-ethoxythiazole. This process can be achieved through the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-(tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the coupling of the organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are the coupled organic compounds, where the thiazole ring is linked to another organic moiety through a carbon-carbon bond .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(tributylstannyl)thiazole in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the coupled product. The key molecular targets are the palladium catalyst and the organic halide, and the pathway involves the sequential steps of oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4-(tributylstannyl)thiazole is unique due to the presence of both the ethoxy and tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. The ethoxy group can participate in additional chemical transformations, providing more synthetic options compared to its analogs .

Properties

IUPAC Name

tributyl-(2-ethoxy-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h4H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBICALVSSSYBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376854
Record name 2-Ethoxy-4-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240816-28-8
Record name 2-Ethoxy-4-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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